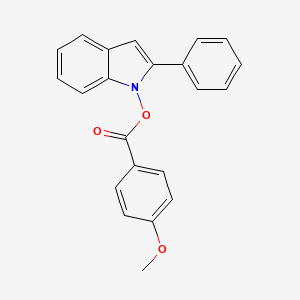
(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(piridin-3-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida es un compuesto heterocíclico que ha despertado interés en diversos campos de la investigación científica debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto contiene un anillo de piridina, un anillo de tiofeno y un anillo de pirazol, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-N'-(piridin-3-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida generalmente implica la condensación de piridina-3-carbaldehído con 3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida bajo condiciones de reflujo. La reacción generalmente se lleva a cabo en etanol o metanol como disolvente, con la adición de una cantidad catalítica de ácido acético para facilitar la reacción de condensación. El producto se purifica luego por recristalización a partir de un disolvente adecuado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para lograr mayores rendimientos y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la consistencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-N'-(piridin-3-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos de piridina y tiofeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Derivados oxidados de los anillos de piridina y tiofeno.
Reducción: Formas reducidas de las porciones de pirazol y carbohidrazida.
Sustitución: Derivados sustituidos con varios grupos funcionales unidos a los anillos de piridina o tiofeno.
Aplicaciones Científicas De Investigación
(E)-N'-(piridin-3-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (E)-N'-(piridin-3-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor, modulando sus vías de señalización. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-N'-(piridin-2-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida
- (E)-N'-(piridin-4-ilmetilenil)-3-(tiofeno-2-il)-1H-pirazol-5-carbohidrazida
- **(E)-N'-(piridin-3-ilmetilenil)-3-(furano-2-il)-1
Propiedades
Fórmula molecular |
C14H11N5OS |
|---|---|
Peso molecular |
297.34 g/mol |
Nombre IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
Clave InChI |
QGWCSQFMINUPNT-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664248.png)
![2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate](/img/structure/B11664250.png)
![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11664291.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
![(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11664315.png)
![Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)
![3-bromo-4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664333.png)
